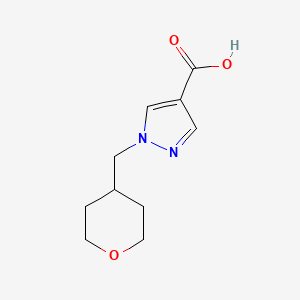![molecular formula C20H25N5O3 B2967950 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-isopropylphenoxy)acetamide CAS No. 899751-94-1](/img/structure/B2967950.png)
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-isopropylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The tert-butyl group could potentially be introduced using tert-butanesulfinamide . The pyrazolo[3,4-d]pyrimidin-5(4H)-one moiety might be synthesized via a multi-step process involving the reaction of appropriate precursors .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyrimidin-5(4H)-one moiety would likely contribute to the rigidity of the molecule, while the tert-butyl and 2-(4-isopropylphenoxy)acetamide groups would add steric bulk .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyrazolo[3,4-d]pyrimidin-5(4H)-one moiety might undergo reactions typical of other similar heterocycles . The tert-butyl group is generally quite inert, but could potentially be involved in reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .科学的研究の応用
Design and Synthesis for Anticancer Activity
A study highlighted the synthesis of compounds with a structure closely related to N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-isopropylphenoxy)acetamide, focusing on anticancer applications. By attaching different aryloxy groups to the pyrimidine ring, one compound exhibited significant cancer cell growth inhibition against eight cancer cell lines, showcasing its potential as an anticancer agent (Al-Sanea et al., 2020).
Neuroinflammatory PET Imaging Agents
Another research avenue for derivatives closely related to the chemical structure involves their use as ligands for the translocator protein 18 kDa (TSPO), a biomarker for neuroinflammatory processes. Novel pyrazolo[1,5-a]pyrimidines demonstrated subnanomolar affinity for TSPO, comparable to established compounds. Two derivatives were radiolabeled with fluorine-18, highlighting their potential as in vivo PET-radiotracers for neuroinflammation imaging (Damont et al., 2015).
Antimicrobial Activity
Compounds incorporating a pyrazolo[3,4-d]pyrimidine moiety, analogous to the mentioned chemical structure, have been explored for their antimicrobial properties. Through the synthesis of various heterocycles, researchers have identified compounds with notable antimicrobial activity, demonstrating the potential of such structures in the development of new antimicrobial agents (Bondock et al., 2008).
将来の方向性
作用機序
Target of Action
Pyrazolo[3,4-d]pyrimidines, which is a part of the compound’s structure, have been of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer .
Mode of Action
This compound, being an isostere of the adenine ring of ATP, could potentially mimic hinge region binding interactions in kinase active sites .
特性
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-13(2)14-6-8-15(9-7-14)28-11-17(26)23-24-12-21-18-16(19(24)27)10-22-25(18)20(3,4)5/h6-10,12-13H,11H2,1-5H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLMGTMFNQQGLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-isopropylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

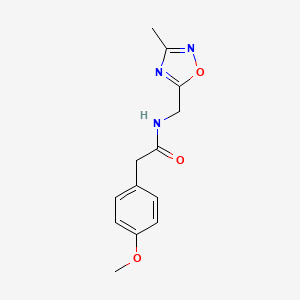
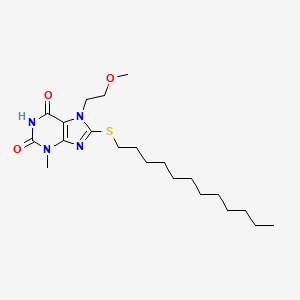
![3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2967873.png)
![2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2967874.png)
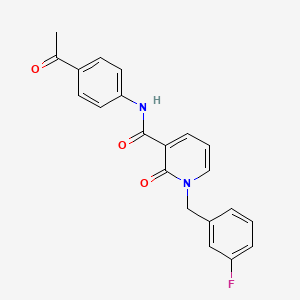
![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzoic acid](/img/structure/B2967876.png)
![ethyl 3-(2-(2-(2,4-dimethylphenyl)-8-methoxy-3-oxo-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamido)benzoate](/img/structure/B2967877.png)

![3-(4-(difluoromethoxy)phenyl)-2-phenyl-5-(2-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2967882.png)
![N-(4-fluorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2967883.png)
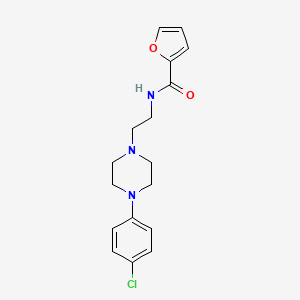

![3-(7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)propanoic acid](/img/structure/B2967889.png)
